molecular formula C9H9NS B13575599 4-(2-Mercaptoethyl)benzonitrile CAS No. 193290-30-1

4-(2-Mercaptoethyl)benzonitrile

Cat. No.: B13575599
CAS No.: 193290-30-1
M. Wt: 163.24 g/mol
InChI Key: RROQTAQDCMQYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Mercaptoethyl)benzonitrile is an organic compound with the molecular formula C9H9NS It is characterized by the presence of a benzonitrile group attached to a mercaptoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Mercaptoethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-mercaptoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Mercaptoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Scientific Research Applications

4-(2-Mercaptoethyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Mercaptoethyl)benzonitrile involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Mercaptobenzonitrile
  • 4-(Methylthio)benzonitrile
  • 3-(Mercaptomethyl)benzonitrile

Uniqueness

4-(2-Mercaptoethyl)benzonitrile is unique due to the presence of both a mercaptoethyl group and a benzonitrile group.

Properties

CAS No.

193290-30-1

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

4-(2-sulfanylethyl)benzonitrile

InChI

InChI=1S/C9H9NS/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-6H2

InChI Key

RROQTAQDCMQYAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.